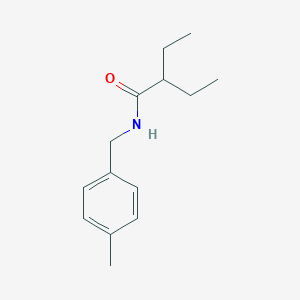
2-ethyl-N-(4-methylbenzyl)butanamide
Description
2-ethyl-N-(4-methylbenzyl)butanamide (CAS: 438454-71-8) is a butanamide derivative characterized by a four-carbon amide backbone with an ethyl branch at the second carbon and a 4-methylbenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol . Structurally, the compound combines a lipophilic alkyl chain with an aromatic benzyl group, a configuration common in bioactive molecules where such features influence solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C14H21NO/c1-4-13(5-2)14(16)15-10-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,15,16) |
InChI Key |
OMZBYFJJHYDDIS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variations: Butanamide vs. Acetamide Derivatives
A key structural variable among amides is the length of the alkyl chain. For example, 2-(allyl(6-methyl-2-phenylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide (III-8) () shares the 4-methylbenzyl substituent but features a shorter acetamide (two-carbon) backbone compared to the four-carbon butanamide in the target compound.
Substituent Electronic Effects: Methyl, Nitro, and Acetyl Groups
- Nitro-Substituted Analog: 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (C₁₃H₁₈N₂O₃, MW: 262.30 g/mol) replaces the 4-methylbenzyl group with a 2-methyl-4-nitrophenyl moiety. This contrasts with the electron-donating methyl group in the target compound, which may stabilize the aromatic system and reduce chemical reactivity .
- Acetyl-Substituted Analog: N-(4-Acetylphenyl)butanamide (C₁₂H₁₅NO₂, MW: 205.26 g/mol) features a 4-acetylphenyl group. The acetyl moiety introduces both steric bulk and moderate electron-withdrawing effects, which could alter crystallization behavior and solubility compared to the 4-methylbenzyl group .
Complex Structural Analog: 4-Methoxybutyrylfentanyl
4-Methoxybutyrylfentanyl (C₂₇H₃₅N₂O₂, MW: 427.58 g/mol) shares the butanamide backbone but incorporates a piperidinyl ring and phenethyl group, structural hallmarks of opioid analogs. These additions significantly increase molecular complexity and weight, likely enhancing µ-opioid receptor affinity but also raising toxicity risks. In contrast, the simpler structure of 2-ethyl-N-(4-methylbenzyl)butanamide may offer advantages in synthetic accessibility and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Chain Length: Longer alkyl chains (e.g., butanamide vs. This trade-off is critical in drug design .
- Substituent Effects : Electron-donating groups (e.g., methyl) enhance aromatic stability, while EWGs (e.g., nitro, acetyl) modulate reactivity and intermolecular interactions. For instance, nitro groups may improve crystallinity but introduce instability under reducing conditions .
- Structural Complexity : Simplified structures, like this compound, offer synthetic advantages over highly functionalized analogs (e.g., 4-Methoxybutyrylfentanyl), though they may lack specialized bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


